2-Methyl-4-pentanoylphenylboronic acid
Overview
Description
2-Methyl-4-pentanoylphenylboronic acid is a chemical compound with the CAS Number: 1793003-61-8. It has a molecular weight of 220.08 and its IUPAC name is 2-methyl-4-pentanoylphenylboronic acid .
Molecular Structure Analysis
The InChI code for 2-Methyl-4-pentanoylphenylboronic acid is 1S/C12H17BO3/c1-3-4-5-12(14)10-6-7-11(13(15)16)9(2)8-10/h6-8,15-16H,3-5H2,1-2H3 . This indicates the molecular structure of the compound.Physical And Chemical Properties Analysis
2-Methyl-4-pentanoylphenylboronic acid has a molecular weight of 220.08 . More detailed physical and chemical properties were not found in the search results.Scientific Research Applications
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Chemical Synthesis
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Atmospheric Chemistry
- In a study of herbicides in the atmosphere, 2-Methyl-4-pentanoylphenylboronic acid was detected . The study focused on the real-time measurement of herbicides during and after field application .
- The method of application involved the use of chemical ionization time-of-flight mass spectrometry to detect chlorinated phenoxy acid herbicides in the atmosphere .
- The results showed that atmospheric concentrations of 2-methyl-4-chlorophenoxyacetic acid (MCPA) increased for several hours after the initial application, indicative of a slower source . The maximum observed gas-phase MCPA was 60 ppt v, consistent with a post-application volatilization source to the atmosphere .
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Enrichment of cis-diol Containing Molecules
- In the field of material science, 2-Methyl-4-pentanoylphenylboronic acid has been used in the synthesis of highly selective phenylboronic acid-functionalized organic polymers . These polymers are used for the enrichment of cis-diol containing molecules .
- The method of application involves a one-pot polymerization approach using N,N’-methylbisacrylamide (MBAA) as the crosslinker and DMSO as the polymerization solvent .
- The results showed that these PBA-MBAA particles synthesized in DMSO displayed ultrahigh selectivity to the cis-diol containing molecules . They showed a high binding affinity with dissociation constants of 2.0×10−4 M and 9.8×10−5 M to adenosine and catechol, respectively, and a relatively high binding capacity (46±1 μmol/g for adenosine and 166±12 μmol/g for catechol) .
properties
IUPAC Name |
(2-methyl-4-pentanoylphenyl)boronic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17BO3/c1-3-4-5-12(14)10-6-7-11(13(15)16)9(2)8-10/h6-8,15-16H,3-5H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WDIQDPYDEQZENV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=C(C=C1)C(=O)CCCC)C)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17BO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801250242 | |
Record name | B-[2-Methyl-4-(1-oxopentyl)phenyl]boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801250242 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methyl-4-pentanoylphenylboronic acid | |
CAS RN |
1793003-61-8 | |
Record name | B-[2-Methyl-4-(1-oxopentyl)phenyl]boronic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1793003-61-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | B-[2-Methyl-4-(1-oxopentyl)phenyl]boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801250242 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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